![molecular formula C21H21N3O2 B11013195 1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(2,3-dihydro-1-benzofuran-6-yl)ethanone](/img/structure/B11013195.png)
1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(2,3-dihydro-1-benzofuran-6-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-2-(2,3-DIHYDRO-1-BENZOFURAN-6-YL)-1-ETHANONE is a complex organic compound that features a benzimidazole moiety fused with a tetrahydropyrrole ring and a dihydrobenzofuran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-2-(2,3-DIHYDRO-1-BENZOFURAN-6-YL)-1-ETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and carboxylic acids or their derivatives under acidic conditions . The tetrahydropyrrole ring is then introduced through cyclization reactions involving appropriate amine precursors . Finally, the dihydrobenzofuran group is attached via Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-2-(2,3-DIHYDRO-1-BENZOFURAN-6-YL)-1-ETHANONE undergoes various chemical reactions, including:
Reduction: Reduction of the compound can be achieved using hydrogenation or metal hydrides such as sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzimidazole or benzofuran rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce fully saturated derivatives .
Scientific Research Applications
1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-2-(2,3-DIHYDRO-1-BENZOFURAN-6-YL)-1-ETHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-2-(2,3-DIHYDRO-1-BENZOFURAN-6-YL)-1-ETHANONE involves its interaction with molecular targets such as enzymes, receptors, or DNA. The benzimidazole moiety can intercalate with DNA, inhibiting replication and transcription processes . Additionally, the compound may bind to specific enzymes, altering their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole, thiabendazole, and albendazole share the benzimidazole core and exhibit various biological activities.
Dihydrobenzofuran Derivatives: Compounds such as psoralen and angelicin contain the dihydrobenzofuran moiety and are known for their photoreactive properties.
Uniqueness
1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-2-(2,3-DIHYDRO-1-BENZOFURAN-6-YL)-1-ETHANONE is unique due to its combination of benzimidazole, tetrahydropyrrole, and dihydrobenzofuran groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C21H21N3O2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(2,3-dihydro-1-benzofuran-6-yl)ethanone |
InChI |
InChI=1S/C21H21N3O2/c25-20(13-14-7-8-15-9-11-26-19(15)12-14)24-10-3-6-18(24)21-22-16-4-1-2-5-17(16)23-21/h1-2,4-5,7-8,12,18H,3,6,9-11,13H2,(H,22,23)/t18-/m0/s1 |
InChI Key |
NCNVVKDBTCVEGZ-SFHVURJKSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CC2=CC3=C(CCO3)C=C2)C4=NC5=CC=CC=C5N4 |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC3=C(CCO3)C=C2)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.